molecular formula C22H23ClN4OS B2876304 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251585-59-7

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2876304
CAS No.: 1251585-59-7
M. Wt: 426.96
InChI Key: DWDBVPGBTXPQEZ-UHFFFAOYSA-N
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Description

2-[(6-{[(2-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (CAS 1251585-59-7) is a synthetic small molecule with a molecular formula of C22H23ClN4OS and a molecular weight of 426.96 g/mol . This compound features a complex structure incorporating a pyrimidine ring, a thioether linkage, and an acetamide group, making it a valuable chemical scaffold for medicinal chemistry and drug discovery research. The presence of both pyrimidine and acetamide motifs is significant, as these functional groups are found in numerous biologically active compounds and therapeutic agents . Compounds with similar pyrimidine cores have been investigated as potent inhibitors of key enzymes, such as kinases, and this molecule serves as a sophisticated building block for the design and development of novel enzyme inhibitors . Its specific structure suggests potential for exploring structure-activity relationships (SAR) in various biochemical contexts. Researchers can utilize this chemical in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and as a key intermediate in constructing more complex molecules for pharmacological evaluation. It is supplied with guaranteed high purity and stability for reliable experimental results. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-14-8-15(2)22(16(3)9-14)27-20(28)12-29-21-10-19(25-13-26-21)24-11-17-6-4-5-7-18(17)23/h4-10,13H,11-12H2,1-3H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBVPGBTXPQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dichloropyrimidine

The pyrimidine ring is constructed via cyclization of β-keto esters with urea or thiourea derivatives under acidic conditions. For example, heating ethyl acetoacetate with urea in polyphosphoric acid yields 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to afford 4,6-dichloropyrimidine in 85–92% yield.

Alternative Heterocyclization Approaches

Recent advances utilize ynone intermediates and ytterbium triflate catalysis for pyrimidine synthesis. For instance, reacting alkynyl lithium salts with Weinreb amides generates ynones, which undergo cyclization with amidines in the presence of Yb(OTf)₃ to form substituted pyrimidines. While this method offers tunable electronic properties, it requires specialized precursors and is less practical for large-scale production compared to classical routes.

Functionalization of the Pyrimidine Ring

Substitution at Position 4: Sulfanyl Group Incorporation

The 4-chloro intermediate reacts with mercaptoacetic acid under basic conditions to install the sulfanylacetate moiety. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation of the thiol, enabling efficient displacement of the chloro group (Table 2).

Table 2: Thiol Substitution at Position 4

Entry Thiol Source Base Solvent Yield (%)
1 HS-CH₂-COOH NaH DMF 82
2 HS-CH₂-COOEt K₂CO₃ MeCN 68
3 HS-CH₂-CONH₂ NaOH H₂O/EtOH 58

Mercaptoacetic acid (Entry 1) provides optimal reactivity, with subsequent ester hydrolysis unnecessary.

Amide Bond Formation

Activation and Coupling

The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and coupled with 2,4,6-trimethylaniline in dichloromethane (DCM). This method, adapted from naphthyridine carboxamide synthesis, achieves near-quantitative conversion (Table 3).

Table 3: Amidation Optimization

Entry Coupling Agent Base Solvent Yield (%)
1 HATU DIPEA DCM 95
2 EDCl/HOBt Et₃N DMF 87
3 DCC NMM THF 73

HATU-mediated coupling (Entry 1) outperforms carbodiimide-based methods, particularly for sterically hindered amines.

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via recrystallization from ethanol/water (7:3), yielding white crystals. Purity (>99%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.55–7.48 (m, 4H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, NHCH₂), 3.82 (s, 2H, SCH₂), 2.28 (s, 9H, Ar-CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the substitution steps reduces reaction times and improves reproducibility. For example, a microreactor system operating at 100°C achieves 90% conversion in 30 minutes for position 6 substitution, compared to 12 hours in batch mode.

Waste Minimization

Solvent recovery (THF, DMF) and catalytic recycling (Yb(OTf)₃) align with green chemistry principles. Lifecycle analysis indicates a 40% reduction in E-factor compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among related compounds involve:

  • Pyrimidine substituents: Amino, diamino, methyl, or heterocyclic groups (e.g., thieno-pyrimidine).
  • Aromatic groups on acetamide : Chlorophenyl, methylpyridinyl, or trimethylphenyl substituents.
Compound Name Pyrimidine Substituents Aromatic Group on Acetamide Evidence ID
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diamino 4-Chlorophenyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethyl 4-Methylpyridin-2-yl
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 4,6-Dimethyl 2-Chlorophenyl
N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine (heterocycle) 4-Chlorophenyl
Target Compound : 2-[(6-{[(2-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide 6-[(2-Chlorophenyl)methyl]amino 2,4,6-Trimethylphenyl -

Crystallographic Properties

Crystal structures reveal variations in molecular packing and hydrogen bonding:

Compound Name Space Group Key Bond Lengths (Å) Dihedral Angle (Pyrimidine-Aromatic) Evidence ID
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide P-1 C–S: 1.74 84.5°
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide P2₁/c C–S: 1.77 77.3°
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide P2₁/n C–S: 1.76 89.2°

Potential Bioactivity Correlations

While biological data for the target compound is absent, structural analogs suggest:

  • Trimethylphenyl substituents : May increase metabolic stability due to steric protection of the acetamide bond .
  • Thieno-pyrimidine cores: Offer unique electronic properties for target binding, as seen in kinase inhibitors .

Biological Activity

The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. Its unique structure, which includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety, suggests potential applications in pharmaceuticals.

Biological Activity

Research indicates that compounds with similar structures to This compound exhibit significant biological activities:

  • Anticancer Properties : Many pyrimidine derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Compounds with sulfanyl groups often demonstrate antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrimidine exhibited cytotoxic effects on cancer cell lines. Specifically, compounds similar to the target compound showed IC50 values in the micromolar range against various cancer types, indicating strong potential as anticancer agents .
  • Antimicrobial Effects :
    • In vitro assays revealed that related compounds displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was crucial for enhancing this activity .
  • Enzyme Interaction Studies :
    • Interaction studies indicated that the compound could inhibit key enzymes in metabolic pathways associated with cancer and bacterial infections. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamidePyrimidine ring, sulfanyl groupAnticancer, antimicrobialContains both fluorine and chlorine substituents
N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamideSulfonamide instead of sulfanylAntibacterialLacks pyrimidine structure
2-(4-methylthio)-N-(3-fluorophenyl)acetamideMethylthio groupAnticancerDifferent substituent on phenyl ring

This comparison highlights how variations in substituents influence biological activities and potential therapeutic applications.

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